molecular formula C18H13Cl3N2O2S B4690910 2-(4-chlorophenoxy)-N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]acetamide

2-(4-chlorophenoxy)-N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]acetamide

Cat. No. B4690910
M. Wt: 427.7 g/mol
InChI Key: ZLTXDEWESWGMDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-chlorophenoxy)-N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]acetamide, also known as DTTA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a thiazole derivative and has been synthesized using various methods. DTTA has been found to exhibit a range of biochemical and physiological effects, making it an interesting target for further research.

Mechanism of Action

The exact mechanism of action of 2-(4-chlorophenoxy)-N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]acetamide is not fully understood. However, it is believed to exert its effects by modulating various signaling pathways and cellular processes. For example, this compound has been shown to inhibit the activity of certain enzymes such as matrix metalloproteinases, which are involved in the breakdown of extracellular matrix proteins. This inhibition may contribute to the anti-cancer and anti-inflammatory properties of this compound.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. Some of these effects include:
1. Anti-cancer properties: this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
2. Neuroprotective properties: this compound has been shown to protect neurons from oxidative stress and apoptosis, making it a potential candidate for the treatment of neurological disorders.
3. Anti-inflammatory properties: this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines, making it a potential candidate for the treatment of inflammatory disorders.

Advantages and Limitations for Lab Experiments

2-(4-chlorophenoxy)-N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]acetamide has several advantages and limitations for lab experiments. Some of the advantages include:
1. This compound is relatively easy to synthesize using various methods.
2. This compound has been extensively studied for its potential applications in scientific research.
3. This compound exhibits a range of biochemical and physiological effects, making it an interesting target for further research.
Some of the limitations of this compound for lab experiments include:
1. The exact mechanism of action of this compound is not fully understood.
2. This compound may exhibit different effects in different cell types and under different experimental conditions.
3. This compound may have limited solubility in certain solvents, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for research on 2-(4-chlorophenoxy)-N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]acetamide. Some of these include:
1. Further studies on the mechanism of action of this compound to better understand how it exerts its effects.
2. Studies on the potential applications of this compound in the treatment of various diseases, such as cancer, neurological disorders, and inflammatory disorders.
3. Studies on the pharmacokinetics and pharmacodynamics of this compound to better understand its bioavailability and efficacy.
4. Studies on the potential side effects of this compound to ensure its safety for clinical use.
In conclusion, this compound is a thiazole derivative that has been extensively studied for its potential applications in scientific research. It exhibits a range of biochemical and physiological effects, making it an interesting target for further research. Future research on this compound could lead to the development of new treatments for various diseases.

Scientific Research Applications

2-(4-chlorophenoxy)-N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]acetamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit a range of biochemical and physiological effects, making it an interesting target for further research. Some of the potential applications of this compound in scientific research include:
1. Cancer Research: this compound has been found to exhibit anti-cancer properties in various in vitro and in vivo studies. It has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
2. Neurological Disorders: this compound has been found to exhibit neuroprotective properties in various in vitro and in vivo studies. It has been shown to protect neurons from oxidative stress and apoptosis, making it a potential candidate for the treatment of neurological disorders such as Alzheimer’s disease and Parkinson’s disease.
3. Inflammation: this compound has been found to exhibit anti-inflammatory properties in various in vitro and in vivo studies. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, making it a potential candidate for the treatment of inflammatory disorders.

properties

IUPAC Name

2-(4-chlorophenoxy)-N-[5-[(2,3-dichlorophenyl)methyl]-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Cl3N2O2S/c19-12-4-6-13(7-5-12)25-10-16(24)23-18-22-9-14(26-18)8-11-2-1-3-15(20)17(11)21/h1-7,9H,8,10H2,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLTXDEWESWGMDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)CC2=CN=C(S2)NC(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Cl3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-chlorophenoxy)-N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]acetamide
Reactant of Route 2
Reactant of Route 2
2-(4-chlorophenoxy)-N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]acetamide
Reactant of Route 3
Reactant of Route 3
2-(4-chlorophenoxy)-N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]acetamide
Reactant of Route 4
Reactant of Route 4
2-(4-chlorophenoxy)-N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]acetamide
Reactant of Route 5
Reactant of Route 5
2-(4-chlorophenoxy)-N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]acetamide
Reactant of Route 6
Reactant of Route 6
2-(4-chlorophenoxy)-N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.